(2-Azabicyclo[4.1.0]heptan-5-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]heptan-5-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-4-5-1-2-8-7-3-6(5)7/h5-9H,1-4H2 |
InChI Key |
OXVJHNUYMOKOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC2C1CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azabicyclo 4.1.0 Heptan 5 Yl Methanol and Its Derivatives
Stereoselective Synthesis Approaches to Azabicyclo[4.1.0]heptane Cores
The creation of the 2-azabicyclo[4.1.0]heptane framework with control over its stereochemistry is a key challenge. Various sophisticated strategies have been developed to address this, enabling access to specific stereoisomers, which is often crucial for biological activity.
Chiral Auxiliary-Mediated Asymmetric Induction
The use of chiral auxiliaries is a powerful strategy to induce stereoselectivity in the formation of the azabicyclo[4.1.0]heptane ring system. nih.govsigmaaldrich.com This approach involves the temporary attachment of a chiral molecule to an achiral substrate to direct the stereochemical course of a subsequent reaction. nih.gov For the synthesis of related azabicyclic structures, chiral auxiliaries such as phenylglycinol derivatives have been employed to achieve diastereoselective dearomatising cyclisations. semanticscholar.org In the context of synthesizing precursors to the target scaffold, chiral auxiliaries like (1R,2S)-(-)-ephedrine can be used to introduce chirality that directs the formation of specific stereocenters. Although a direct application to (2-Azabicyclo[4.1.0]heptan-5-yl)methanol is not explicitly detailed in the reviewed literature, the principle is broadly applicable. For instance, a chiral auxiliary attached to a piperidine (B6355638) precursor could guide the stereoselective addition of a functional group at the C-5 position, which could then be elaborated to the final methanol (B129727) group. The auxiliary would then be cleaved to yield the enantiomerically enriched product.
Intramolecular Cycloaddition Reactions and Subsequent Transformations
Intramolecular cycloaddition reactions offer an efficient means to construct the bicyclic azabicyclo[4.1.0]heptane core. These reactions, where the reacting partners are tethered within the same molecule, often proceed with high regio- and stereoselectivity. A notable example is the intramolecular [2+2] photocycloaddition of 2-pyridinone derivatives, which can lead to the formation of tricyclic structures that can be further transformed into the desired bicyclic system.
Another powerful approach involves the intramolecular cyclopropanation of unsaturated precursors. For example, rhodium-catalyzed intramolecular cyclopropanation of N-homoallyl triazoles can construct the related 3-azabicyclo[5.1.0]octane system with complete stereospecificity, a strategy that could be adapted for the synthesis of the 2-azabicyclo[4.1.0]heptane core. Furthermore, gold-catalyzed cycloisomerization of cyclopropenes has been shown to produce 3-azabicyclo[4.1.0]heptanes with high diastereoselectivity. thieme-connect.com These methods provide a robust entry to the bicyclic framework, which can then be functionalized to introduce the required methanol group at the 5-position.
Cyclopropanation Reactions for Bicyclic Ring Construction
The direct formation of the cyclopropane (B1198618) ring onto a pre-existing six-membered nitrogen heterocycle is a common and effective strategy for synthesizing the 2-azabicyclo[4.1.0]heptane skeleton. This can be achieved through various cyclopropanation methods.
One widely used method is the reaction of an unsaturated δ-lactam, such as a tetrahydropyridinone, with a diazo compound in the presence of a metal catalyst like copper-bronze or a rhodium complex. researchgate.netrsc.orgacs.org These reactions can proceed with high exo-selectivity. researchgate.net The choice of catalyst and protecting groups on the nitrogen atom can influence the stereochemical outcome and reactivity. rsc.orgacs.org For instance, rhodium(II) acetate (B1210297) has been effectively used to catalyze the cyclopropanation of cyclic enamides with ethyl diazoacetate. rsc.org
A transition-metal-free approach for the oxidative cyclopropanation of aza-1,6-enynes has also been developed, leading to functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions. researchgate.netrsc.org This method offers operational simplicity and a broad substrate scope. researchgate.netrsc.org
The following table summarizes selected examples of cyclopropanation reactions for the synthesis of the azabicyclo[4.1.0]heptane core.
Table 1: Examples of Cyclopropanation Reactions for Azabicyclo[4.1.0]heptane Synthesis
| Starting Material | Reagents | Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Cyclic Enamides | Ethyl Diazoacetate | Rhodium(II) Acetate | 2-Azabicyclo[4.1.0]heptane derivative | - | rsc.org |
| Aza-1,6-enynes | I2, TBHP | None | Azabicyclo[4.1.0]heptane-2,4,5-trione | Transition-metal-free, radical cascade | researchgate.netrsc.org |
| Tetrahydropyridin-2-ones | Diazoacetates | Copper-bronze | 3-Oxo-2-azabicyclo[4.1.0]heptanes | High exo-selectivity | researchgate.net |
| N-Boc-1,2,3,4-tetrahydropyridine | Dihalocarbene | - | 7,7-Dihalo-2-azabicyclo[4.1.0]heptane | Synthesis of halogenated derivatives | researchgate.net |
Ring-Closing Metathesis Strategies for Bicyclic Ring Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of cyclic and bicyclic systems. acs.orgthieme.denih.gov This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular reaction of a diene or enyne to form a new ring with the extrusion of a small volatile alkene like ethene. acs.org
While a direct RCM synthesis of this compound is not prominently featured in the searched literature, the strategy is applicable to the synthesis of the core azabicyclic structure. researchgate.netgrafiati.com A plausible approach would involve the synthesis of a suitably substituted acyclic diene precursor containing the nitrogen atom and the necessary functional group that can be converted to the C5-methanol. Subsequent RCM would then form the six-membered piperidine ring, followed by a separate cyclopropanation step to complete the bicyclic framework. Alternatively, RCM can be employed to construct the six-membered ring of a precursor that is then subjected to intramolecular cyclopropanation. For example, a new strategy for the facile synthesis of azabicyclo[m.n.1]alkenes has been developed that involves the RCM reaction of cis-2,6-dialkenyl-N-acyl piperidine derivatives. researchgate.netgrafiati.com
Diastereoselective Pathways
Achieving diastereoselectivity is crucial when multiple stereocenters are present in the target molecule. Several methods have been developed to control the relative stereochemistry during the synthesis of the azabicyclo[4.1.0]heptane core.
The reduction of 7-gem-dihalo-3-oxo-2-azabicyclo[4.1.0]heptanes with metallic zinc has been shown to stereoselectively produce endo-7-halo-3-oxo-2-azabicyclo[4.1.0]heptanes in good to high yields without the formation of the corresponding exo-isomers. researchgate.netnih.gov The stereochemistry of these products was confirmed using NMR spectroscopy. researchgate.netnih.gov
Furthermore, diastereoselective intramolecular aziridination reactions have been developed to synthesize related 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates from their corresponding 4-H-pyran analogues. researchgate.net This highlights the potential for substrate-controlled diastereoselective reactions in constructing the azabicyclo[4.1.0]heptane system. The inherent stereochemistry of a precursor can effectively direct the formation of new stereocenters during the cyclization process.
Strategic Starting Materials and Precursors for the Azabicyclo[4.1.0]heptane Framework
Piperidine derivatives are also logical and widely used starting materials. semanticscholar.orgresearchgate.netresearchgate.netnih.gov For instance, N-Boc-1,2,3,4-tetrahydropyridine can be converted to 7,7-dihalo-2-azabicyclo[4.1.0]heptanes through reaction with dihalocarbenes. researchgate.net The resulting halogenated compounds can then be further functionalized. The synthesis of bridged piperidine analogues often starts from suitably substituted piperidine rings. researchgate.netnih.gov
The following table highlights some strategic starting materials and their transformation into precursors for the azabicyclo[4.1.0]heptane framework.
Table 2: Strategic Starting Materials and Precursors
| Starting Material | Transformation | Resulting Precursor/Scaffold | Reference |
|---|---|---|---|
| N-Boc-1,2,3,4-tetrahydropyridine | Dihalocarbene addition | 7,7-Dihalo-2-azabicyclo[4.1.0]heptane | researchgate.net |
| 1-Naphthamides with phenylglycinol auxiliary | Diastereoselective dearomatising cyclisation | Enantiomerically pure substituted lactams | semanticscholar.org |
| Aza-1,6-enynes | Transition-metal-free oxidative cyclopropanation | Azabicyclo[4.1.0]heptane-2,4,5-triones | researchgate.netrsc.org |
| cis-2,6-Dialkenyl-N-acyl piperidines | Ring-Closing Metathesis (RCM) | Azabicyclo[m.n.1]alkenes | researchgate.netgrafiati.com |
Utilizing Cycloalkenones in Bicyclic Amine Synthesis
The construction of bicyclic amine scaffolds frequently begins with readily available cyclic precursors like cycloalkenones. These compounds serve as versatile starting points for annulation reactions that build the fused ring system. For instance, the synthesis of related bicyclic proline analogues has been achieved in five steps starting from 2-cycloalken-1-ones. researchgate.net A key step in such sequences is often a tandem Strecker–intramolecular cyclization reaction. researchgate.net
Another relevant strategy involves the Baylis-Hillman reaction, where cycloalkenones react with other molecules to form adducts that can be further cyclized into bicyclic systems like hydrindanones and decalone derivatives. researchgate.net The flexibility in choosing different activated alkenes, electrophiles, and catalysts makes this a powerful, albeit mechanistically complex, approach. researchgate.net More directly, a transition-metal-free, sustainable methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed to produce functionalized azabicyclo[4.1.0]heptane derivatives. rsc.orgnih.gov This method is noted for its operational simplicity, mild conditions, and the formation of four bonds in a single step. rsc.orgnih.gov
Application of Natural Amino Acids as Chiral Pool Precursors
The use of natural amino acids as chiral starting materials, known as the chiral pool approach, is a powerful strategy for asymmetric synthesis. mdpi.com These readily available, enantiomerically pure molecules provide a way to install stereocenters into the target molecule with high fidelity. mdpi.comresearchgate.net For the synthesis of bicyclic amines, amino acids like L-proline, L-methionine, and L-asparagine have been successfully employed. researchgate.netcardiff.ac.uk
In one example, L-methionine was used as the starting point in the synthesis of a bicyclic guanidinium (B1211019) salt, where the amino acid was first reduced and then elaborated into a more complex structure. cardiff.ac.uk Similarly, methyl L-prolinate has served as a precursor for synthesizing chiral tertiary amines that, in combination with L-proline, act as efficient catalysts in other asymmetric reactions. researchgate.net The inherent chirality of the amino acid is transferred through the synthetic sequence, controlling the stereochemistry of the final bicyclic product. mdpi.com This substrate-controlled approach is one of the most effective methods for establishing key stereocenters in complex, optically active compounds. mdpi.com
Preparation from Lactams and Related Heterocycles
Lactams, or cyclic amides, are crucial intermediates in the synthesis of many nitrogen-containing bicyclic compounds. A particularly relevant precursor is 2-Azabicyclo[2.2.1]hept-5-en-3-one, famously known as the Vince Lactam. google.comnih.gov This strained bicyclic lactam is a cornerstone for synthesizing carbocyclic nucleoside analogues due to the versatile reactivity of its carbon-carbon double bond, which allows for various functionalizations. google.comnih.gov
Syntheses starting from lactams can involve several strategies. One approach is the formation of an aziridine-fused lactam, such as 1-azabicyclo[4.1.0]heptan-2-one, which can be further reacted with nucleophiles. researchgate.net Another method involves a Diels-Alder reaction between a 1,3-diene (like cyclopentadiene) and a dienophile (like p-toluenesulfonyl cyanide) to construct the bicyclic lactam framework, which is then hydrolyzed. google.com This process can be made catalytic. google.com Furthermore, intramolecular cyclization is a key strategy; for example, trans-4-aminocyclohexanol (B47343) can be protected and then treated with a base to induce simultaneous deprotection and ring-closure to form a 7-azabicyclo[2.2.1]heptane system. google.com
Transformation and Derivatization during Synthesis of the Methanol Moiety
The introduction of the C-5 methanol group on the 2-azabicyclo[4.1.0]heptane core is a critical step that often occurs after the bicyclic framework is established. This typically involves the transformation of a pre-existing functional group at the C-5 position, such as a carboxylic acid or an ester.
Reduction Strategies for Carboxylic Acid and Ester Precursors
The conversion of a carboxylic acid or its corresponding ester to a primary alcohol is a fundamental functional group interconversion in organic synthesis. imperial.ac.uk This transformation is essential for creating the this compound structure from a C-5 carboxylated precursor.
| Reducing Agent | Abbreviation | Typical Substrate(s) | Key Characteristics |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Carboxylic Acids, Esters, Amides | Very powerful, highly reactive, unselective. imperial.ac.uk |
| Borane | B₂H₆ or BH₃ | Carboxylic Acids, Amides | Chemoselective for carboxylic acids over esters. vanderbilt.edu |
| Diisobutylaluminium Hydride | DIBAL-H | Esters, Lactones, Nitriles | Can allow for partial reduction (e.g., ester to aldehyde) at low temperatures; milder than LiAlH₄. imperial.ac.ukcanterbury.ac.nz |
Functional Group Interconversions at the C-5 Position
The C-5 position of the azabicyclo[4.1.0]heptane ring system can be synthetically manipulated through various functional group interconversions to install the desired methanol moiety or other derivatives. imperial.ac.uk If the synthesis does not directly yield a C-5 carboxylic acid or ester, other functional groups must be converted into one before the final reduction step.
For example, a nitrile group (R-C≡N) at C-5 could be hydrolyzed under acidic or basic conditions to a carboxylic acid. Alternatively, a halide at this position could be displaced by a cyanide anion, followed by hydrolysis. vanderbilt.edu Another powerful, though less direct, method is the Arndt-Eistert reaction, which allows for the one-carbon homologation of a carboxylic acid. vanderbilt.edu This involves converting a carboxylic acid to an acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then inducing a Wolff rearrangement in the presence of water or an alcohol to yield the homologated acid or ester, respectively. vanderbilt.edu These interconversions provide synthetic flexibility, allowing chemists to access the key C-5 carboxylated intermediate from a wider range of precursors.
Chemical Reactivity and Mechanistic Studies of the Azabicyclo 4.1.0 Heptane System
Reactions Involving the Aziridine (B145994) Moiety
The aziridine ring in the 2-azabicyclo[4.1.0]heptane system is a key locus of reactivity. Its behavior is often mediated by the formation of an intermediate aziridinium (B1262131) ion, which is susceptible to nucleophilic attack and rearrangement.
The ring-opening of 1-azabicyclo[4.1.0]heptane systems, which are structurally related to the core of the title compound, is a well-documented process for synthesizing substituted piperidines and azepanes. nih.govjove.com The formation of a bicyclic aziridinium ion is a critical step, which can be generated from a precursor such as 2-(4-tosyloxybutyl)aziridine. jove.com This strained, charged intermediate readily reacts with various nucleophiles. nih.govresearchgate.net
The regioselectivity of the nucleophilic attack is a subject of considerable study. The attack can occur at either the bridgehead carbon or the bridge carbon of the aziridinium ion. nih.gov For instance, studies on N-aryl azabicyclo[4.1.0]heptanes have shown that ring-opening with agents like acetic acid or trimethylsilyl (B98337) azide (B81097) (TMSN₃) can proceed with high regioselectivity. nih.gov The increased strain in the azabicyclo[4.1.0]heptane system, compared to its larger analog, the azabicyclo[5.1.0]octane system, allows these reactions to occur under milder conditions. nih.gov The stereochemistry of the resulting product is often controlled, leading to trans-2,6-disubstituted piperidines in good yields when using heteroatom-based nucleophiles. researchgate.net
Research has demonstrated that even hindered aziridines that are stable to nucleophilic attack under alkaline conditions can undergo stereoselective ring opening. For example, the strained aziridine moiety in 1-azabicyclo[4.1.0]heptane derivatives can be opened by magnesium halides to yield chiral esters. researchgate.net
The formation of transient bicyclic aziridinium ions from 1-azoniabicyclo[n.1.0]alkanes is a key pathway for ring-expansion reactions, yielding functionalized nitrogen-containing heterocycles. nih.gov Computational studies have been employed to understand the regioselectivity of these ring-expansion pathways. nih.gov This strategy has been effectively used to convert 1-azabicyclo[4.1.0]heptane systems into substituted piperidines and azepanes. nih.govjove.com
The mechanism involves the formation of the aziridinium ion, followed by a nucleophilic attack that leads to the expansion of the ring system. researchgate.netarkat-usa.org For example, treating a 1-azabicyclo[4.1.0]heptane tosylate with nucleophiles can produce substituted piperidines and azepanes in a regio- and stereospecific manner. nih.govjove.com This method has proven useful in the synthesis of various natural products. nih.govjove.com
In a related process, the reaction of bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes forms an aziridinium ylide. This intermediate can undergo a nih.govacs.org-Stevens-type rearrangement, leading to a one-carbon ring expansion to deliver enantioenriched azetidines. nih.gov While this specific example involves a methylene aziridine, it highlights the potential of aziridinium intermediates in the broader azabicycloalkane family to undergo synthetically useful ring expansions. nih.govspringernature.com
| Starting Material Type | Reagent/Condition | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| 1-Azabicyclo[4.1.0]heptane tosylate | Various Nucleophiles (e.g., acetate (B1210297), nitrile) | 1-Azoniabicyclo[4.1.0]heptane ion | Substituted Piperidines and Azepanes | nih.gov, jove.com |
| N-Aryl azabicyclo[4.1.0]heptane | Acetic Acid, TMSN₃ | Aziridinium ion | Regioselective ring-opened products | nih.gov |
| 1-Azabicyclo[4.1.0]heptane derivative | Magnesium Halides | Aziridinium-like | Chiral trans-2,6-disubstituted piperidines | researchgate.net, researchgate.net |
| Bicyclic Methylene Aziridine | Rhodium Carbene | Aziridinium ylide | Ring-expanded Azetidines | nih.gov |
Reactivity of the Cyclopropane (B1198618) Ring within the Bicyclic System
The cyclopropane ring, another source of significant ring strain, offers a different set of reactive possibilities, including carbene insertions and isomerization reactions. nih.gov
Carbene insertion into C-H bonds is a powerful method for forming carbon-carbon bonds at unfunctionalized positions. libretexts.orgchemtube3d.com Intramolecular C-H insertion reactions are particularly useful for synthesizing five-membered rings via a favorable six-membered ring transition state. libretexts.org While direct studies on (2-azabicyclo[4.1.0]heptan-5-yl)methanol are scarce, the principles of carbene chemistry suggest that a carbene generated on a substituent of the azabicyclo[4.1.0]heptane ring could potentially insert into adjacent C-H bonds of the cyclopropane ring. researchgate.net
The reactivity of carbenes, which can be generated from diazo compounds, can be influenced by whether they are in a singlet or triplet state. chemtube3d.comyoutube.com Singlet carbenes can insert in a concerted manner, while triplet carbenes react through a two-step radical pathway. chemtube3d.com The formation of cyclopropanes via intramolecular cyclopropanation is a signature carbene reaction. researchgate.net Formal C-C σ-bond insertion reactions, often proceeding through cyclopropanation followed by ring-opening, are also known. nih.gov
The isomerization of cyclopropyl (B3062369) ethers to allyl ethers provides insight into the reactivity of the cyclopropane ring. Studies on optically active 1-alkoxybicyclo[4.1.0]heptane, a related structural analog, have shown that zinc iodide can catalyze the conversion to 2-alkoxymethylidenecyclohexane without loss of optical purity. acs.orgacs.org
The proposed mechanism involves a stepwise process:
An attack by zinc iodide on the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a zwitterionic intermediate. acs.orgnih.gov
An intramolecular 1,2-hydride shift, which results in the formation of a double bond and the elimination of zinc iodide. acs.orgacs.org
Deuterium labeling experiments have confirmed that this isomerization proceeds via an intramolecular 1,2-hydride shift with controlled stereochemistry. acs.org The rate-determining step is likely the initial C-C bond cleavage. acs.org This type of isomerization highlights the susceptibility of the strained cyclopropane ring within the bicyclo[4.1.0]heptane system to Lewis acid-catalyzed rearrangement.
Reactions of the Methanol (B129727) Functional Group
The primary alcohol of the methanol group is a versatile functional handle that can undergo a variety of well-established transformations, including oxidation and conversion into a better leaving group.
Oxidation: Primary alcohols can be readily oxidized. rutgers.edulibretexts.org Depending on the oxidizing agent and reaction conditions, the oxidation of this compound would be expected to yield either the corresponding aldehyde or carboxylic acid. pressbooks.pubyoutube.com
To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically used to selectively oxidize primary alcohols to aldehydes, preventing over-oxidation. rutgers.edu
To Carboxylic Acid: Stronger oxidizing agents, like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), will typically oxidize a primary alcohol all the way to a carboxylic acid. rutgers.eduyoutube.com
Conversion to a Good Leaving Group: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution reactions at the methanol carbon, it can be converted into a better leaving group, such as a tosylate, mesylate, or halide. pressbooks.pub
Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a weak base like pyridine (B92270) converts the alcohol to a sulfonate ester (e.g., a tosylate). pressbooks.pub This creates an excellent leaving group for Sₙ2 reactions.
Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide. pressbooks.pub
Dehydration: Under strongly acidic conditions and at elevated temperatures, alcohols can undergo dehydration to form alkenes. libretexts.org For this compound, this would likely lead to an exocyclic methylene group at the C5 position.
| Reaction Type | Typical Reagent(s) | Expected Product | Reference |
|---|---|---|---|
| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | (2-Azabicyclo[4.1.0]heptan-5-yl)carbaldehyde | rutgers.edu |
| Oxidation to Carboxylic Acid | Chromic Acid (H₂CrO₄), KMnO₄ | 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid | rutgers.edu, youtube.com |
| Conversion to Tosylate | p-Toluenesulfonyl chloride, Pyridine | (2-Azabicyclo[4.1.0]heptan-5-yl)methyl tosylate | pressbooks.pub |
| Conversion to Chloride | Thionyl chloride (SOCl₂) | 5-(Chloromethyl)-2-azabicyclo[4.1.0]heptane | pressbooks.pub |
| Dehydration | Conc. H₂SO₄, Heat | 5-Methylene-2-azabicyclo[4.1.0]heptane | libretexts.org |
Oxidation and Reduction Processes
The hydroxymethyl group of this compound is susceptible to both oxidation and reduction, providing pathways to other important functionalized derivatives.
Oxidation:
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (2-Azabicyclo[4.1.0]heptan-5-yl)carbaldehyde, or further to the carboxylic acid, 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
For the selective oxidation to the aldehyde, reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation are commonly employed. For instance, the oxidation of the closely related tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been successfully achieved using DMP in dichloromethane (B109758) (DCM) to yield the corresponding aldehyde. A Swern oxidation was also utilized to convert 3-benzyl-5-hydroxy-3-azabicyclo[4.1.0]heptane to the ketone, showcasing the applicability of this method to the bicyclic system. google.com
Further oxidation to the carboxylic acid can be accomplished using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
| Precursor | Reagent | Product | Reference |
| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | Dess-Martin periodinane | tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate | Inferred from similar reactions in the literature |
| 3-benzyl-5-hydroxy-3-azabicyclo[4.1.0]heptane | Swern Oxidation | 3-benzyl-3-azabicyclo[4.1.0]heptan-5-one | google.com |
| This compound | Jones Reagent | 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid | Inferred from general oxidation principles |
Reduction:
The reduction of the hydroxymethyl group to a methyl group, yielding 5-methyl-2-azabicyclo[4.1.0]heptane, is a more challenging transformation. A two-step process is generally required, involving the conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). This approach has been demonstrated in the reduction of ester groups within the azabicyclo[4.1.0]heptane framework to the corresponding alcohols. semanticscholar.org
| Precursor | Reagent(s) | Product | Reference |
| This compound | 1. TsCl, Pyridine2. LiAlH₄ | 5-methyl-2-azabicyclo[4.1.0]heptane | Inferred from general reduction methodologies |
| Benzyl 2,5-diphenyl-1-azabicyclo[4.1.0]hept-3-ene-6-carboxylate | LiAlH₄ | [2,5-diphenyl-1-azabicyclo[4.1.0]hept-3-en-6-yl]methanol | semanticscholar.org |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification and etherification to produce a variety of derivatives.
Esterification:
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst or a coupling agent. For example, reaction with acetic anhydride would yield (2-Azabicyclo[4.1.0]heptan-5-yl)methyl acetate. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) allows for milder reaction conditions.
| Precursor | Reagent | Product | Reference |
| This compound | Acetic Anhydride | (2-Azabicyclo[4.1.0]heptan-5-yl)methyl acetate | Inferred from general esterification principles |
| This compound | Benzoic acid, DCC | (2-Azabicyclo[4.1.0]heptan-5-yl)methyl benzoate | Inferred from general esterification principles |
Etherification:
Etherification, such as the Williamson ether synthesis, can be employed to form ethers. This involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), to form the alkoxide, which is then reacted with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 5-(methoxymethyl)-2-azabicyclo[4.1.0]heptane.
| Precursor | Reagent(s) | Product | Reference |
| This compound | 1. NaH2. CH₃I | 5-(methoxymethyl)-2-azabicyclo[4.1.0]heptane | Inferred from Williamson ether synthesis |
| This compound | 1. NaH2. Benzyl bromide | 5-(benzyloxymethyl)-2-azabicyclo[4.1.0]heptane | Inferred from Williamson ether synthesis |
Impact of Bicyclic Ring Strain on Reactivity Profiles
The azabicyclo[4.1.0]heptane system possesses significant ring strain due to the presence of the fused cyclopropane ring. This strain has a profound impact on the reactivity of the molecule, often providing a thermodynamic driving force for ring-opening reactions. rsc.orgbohrium.com
The strain energy of a bicyclo[4.1.0]heptane system is estimated to be approximately 27-28 kcal/mol. This inherent strain can influence the reactivity of functional groups attached to the bicyclic core in several ways:
Enhanced Reactivity in Ring-Opening Reactions: The relief of ring strain is a major driving force for reactions that involve the cleavage of one of the cyclopropane bonds. For instance, treatment of 1-azabicyclo[4.1.0]heptane derivatives with nucleophiles can lead to the regioselective opening of the aziridine ring to form substituted piperidines. researchgate.net
Influence on Exocyclic Bond Strengths: The hybridization of the carbon atoms in the cyclopropane ring deviates significantly from the ideal sp³ hybridization. This can affect the bond strengths and reactivity of substituents attached to the ring. While direct studies on the hydroxymethyl group of this compound are limited, it is plausible that the strain could influence the stability of reaction intermediates, such as carbocations or radicals, formed at the 5-position.
Stereoelectronic Effects: The rigid bicyclic structure imposes specific geometric constraints on the orientation of substituents. This can lead to pronounced stereoelectronic effects, where the reactivity of a functional group is dependent on its spatial relationship with the rest of the molecule. For example, the approach of a reagent to the hydroxymethyl group could be sterically hindered by the bicyclic framework, influencing the stereochemical outcome of reactions.
Stereochemical Considerations and Conformational Analysis
Chirality and Stereoisomerism in (2-Azabicyclo[4.1.0]heptan-5-yl)methanol
Chirality is a fundamental feature of this compound, originating from its bicyclic structure and substitution pattern. The molecule possesses multiple stereocenters, leading to the potential for a variety of stereoisomers. The core azabicyclo[4.1.0]heptane skeleton contains two bridgehead carbons (C1 and C6) where the cyclopropane (B1198618) ring is fused to the six-membered piperidine (B6355638) ring. Additionally, the carbon atom bearing the hydroxymethyl group (C5) is also a chiral center.
The presence of these three chiral centers—C1, C5, and C6—means that there are 2³ or eight possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The relative configuration of these centers defines the diastereomeric forms, while the absolute configuration determines the specific enantiomer (R/S notation). The stereochemical diversity inherent in this scaffold is a key attribute, making it a valuable building block in medicinal chemistry for creating conformationally constrained molecular templates.
| Chiral Center | Location | Significance |
| C1 | Bridgehead Carbon | Defines the fusion of the cyclopropane and piperidine rings. |
| C5 | Substituted Carbon | Position of the hydroxymethyl functional group. |
| C6 | Bridgehead Carbon | Defines the fusion of the cyclopropane and piperidine rings. |
This interactive table summarizes the chiral centers in this compound.
Enantioselective Synthesis and Diastereomeric Control
The synthesis of specific stereoisomers of this compound requires precise control over the formation of each chiral center. Enantioselective and diastereoselective synthetic strategies are therefore essential for accessing enantiomerically pure forms of the compound.
Several synthetic approaches can be envisioned for achieving this stereochemical control.
Catalytic Asymmetric Cyclopropanation: A key step in forming the bicyclo[4.1.0]heptane core is the cyclopropanation of a suitable unsaturated precursor, such as a tetrahydropyridine (B1245486) derivative. The use of chiral catalysts, often based on transition metals like copper or rhodium, can induce high levels of enantioselectivity in this step, establishing the relative and absolute stereochemistry of the bridgehead carbons (C1 and C6). Copper-catalyzed methods, in particular, have been noted for providing high enantiomeric purity in the synthesis of related bicyclic aziridine (B145994) rings.
Substrate-Controlled Diastereoselection: The stereochemistry of the starting material can direct the stereochemical outcome of subsequent reactions. For instance, starting from an enantiomerically pure precursor, such as one derived from the chiral pool (e.g., pyroglutamic acid), can influence the facial selectivity of the cyclopropanation reaction. acs.org The cyclopropanation of unsaturated lactams derived from pyroglutamic acid has been shown to be dependent on both the specific synthon and the ylide used, demonstrating substrate-based stereocontrol. acs.org
Chiral Auxiliaries: Another established strategy involves attaching a chiral auxiliary to the substrate. The auxiliary guides the stereochemical course of the reaction and is subsequently removed. This method has been successfully applied in asymmetric aza-Diels–Alder reactions to produce related 2-azabicyclo[2.2.1]heptane systems, where the auxiliary is recovered with its configuration retained. researchgate.net
These methods allow for the targeted synthesis of individual diastereomers and enantiomers, which is crucial for investigating their distinct physical, chemical, and biological properties.
Conformational Rigidity and Flexibility of the Azabicyclo[4.1.0]heptane Scaffold
The azabicyclo[4.1.0]heptane scaffold is characterized by a high degree of conformational rigidity. researchgate.net The fusion of the six-membered piperidine ring with the three-membered cyclopropane ring significantly restricts the conformational freedom typically observed in monocyclic systems like piperidine.
The piperidine ring in an unsubstituted cyclohexane (B81311) or piperidine can readily interconvert between two chair conformations. However, in the azabicyclo[4.1.0]heptane system, this ring is locked into a fixed conformation, often described as a flattened "boat" or "half-chair," due to the geometric constraints imposed by the fused cyclopropane. This rigidity ensures that the substituents on the ring system maintain a well-defined spatial orientation relative to one another. Such conformationally constrained frameworks are highly sought after in drug design as they can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. researchgate.net This structural feature makes the scaffold a useful building block in medicinal chemistry. researchgate.net
Impact of Stereochemistry on Molecular Interactions and Properties
The specific three-dimensional arrangement of atoms, or stereochemistry, of a molecule like this compound has a profound impact on its physical properties and, most importantly, its interactions with other chiral molecules, such as biological receptors and enzymes.
Different stereoisomers of the same compound can exhibit vastly different biological activities. This is because the binding pockets of receptors and the active sites of enzymes are themselves chiral, creating a diastereomeric interaction with potential ligands. A specific enantiomer may fit perfectly into a binding site, leading to a desired therapeutic effect, while its mirror image (the other enantiomer) may not bind at all or may bind to a different receptor, causing off-target or even adverse effects.
The conformational rigidity of bicyclic scaffolds like azabicyclo[4.1.0]heptane plays a crucial role in ligand-receptor recognition. By locking the molecule into a specific shape, the scaffold pre-organizes the key interacting functional groups (in this case, the secondary amine and the primary alcohol) into a defined spatial arrangement. This can enhance binding affinity by minimizing the entropic cost of adopting the correct conformation for binding.
Studies on other bicyclic scaffolds have provided direct insights into the mechanisms of receptor subtype selectivity. For example, the crystal structures of estrogen receptors complexed with ligands containing bulky oxabicyclic scaffolds revealed how these rigid structures are accommodated within the flexible ligand-binding pocket of the receptor. nih.gov The specific interactions, dictated by the ligand's stereochemistry, were responsible for the observed selectivity between receptor subtypes. nih.gov Similarly, in the development of ligands for imidazoline (B1206853) I2 receptors, the stereochemistry of bicyclic compounds was found to be critical, with synthetic strategies often yielding exclusive addition of substituents to the less sterically hindered exo face of the bicyclic system. csic.es
For this compound, the relative and absolute stereochemistry at the C1, C5, and C6 centers will determine the precise positioning of the hydroxymethyl group and the orientation of the nitrogen lone pair. These orientations are critical for forming specific hydrogen bonds, ionic interactions, or other non-covalent interactions with amino acid residues in a receptor's binding site, thereby dictating the molecule's binding affinity, selectivity, and functional activity.
Applications and Utility in Advanced Organic Synthesis
(2-Azabicyclo[4.1.0]heptan-5-yl)methanol as a Chiral Building Block
The inherent chirality and structural rigidity of the 2-azabicyclo[4.1.0]heptane skeleton make its derivatives, such as this compound, highly valuable chiral building blocks in asymmetric synthesis. The stereochemistry of the ring fusion and the substituents can be precisely controlled, allowing for the construction of enantiomerically pure molecules. The synthesis of these chiral scaffolds often begins with readily available starting materials, such as 2-cycloalken-1-ones, and proceeds through stereoselective transformations. researchgate.net
The utility of these compounds as building blocks is demonstrated in their incorporation into more complex molecular architectures. For instance, derivatives like tert-butyl 7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate have been synthesized for use in fragment-based drug discovery, highlighting the modularity of the scaffold. whiterose.ac.uk Various commercial suppliers offer specific enantiomers and derivatives of the 2-azabicyclo[4.1.0]heptane core, underscoring their importance in synthetic research programs. ambeed.comenaminestore.com
Table 1: Examples of 2-Azabicyclo[4.1.0]heptane-based Chiral Building Blocks This table is generated based on available data and may not be exhaustive.
| Compound Name | CAS Number | Molecular Formula | Notes |
|---|---|---|---|
| ((1S,6R)-2-azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride | 2187426-49-7 | C7H14ClNO | Specific enantiomer offered as a research chemical. sigmaaldrich.com |
| rac-[(1R,5R,6R)-2-azabicyclo[4.1.0]heptan-5-yl]methanol | - | C7H13NO | A racemic building block available for synthesis. enaminestore.com |
| Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate | 1368380-12-4 | C8H13NO2 | A derivative used as a heterocyclic building block. ambeed.com |
Use as a Conformationally Constrained Scaffold in Medicinal Chemistry Research
The rigid structure of the 2-azabicyclo[4.1.0]heptane system is a key feature exploited in medicinal chemistry. By locking the six-membered ring into a specific, non-planar conformation, this scaffold reduces the conformational flexibility of molecules built upon it. researchgate.net This constraint is highly desirable in drug design as it can lead to increased binding affinity and selectivity for a biological target by pre-organizing the pharmacophoric groups into the bioactive conformation, thus minimizing the entropic penalty upon binding. acs.org
The cyclopropane (B1198618) fusion forces the piperidine (B6355638) ring into a defined twist-like conformation. researchgate.net This contrasts with the more flexible chair and boat conformations of simple piperidine rings. This structural rigidity is instrumental in designing molecules that can precisely fit into the binding pockets of proteins and other biological macromolecules.
The conformational constraints imposed by bicyclic scaffolds are particularly useful in the design of peptidomimetics—small molecules that mimic the structure and function of peptides. acs.org Peptides often adopt specific secondary structures, such as β-turns, to exert their biological effects. The rigid 2-azabicyclo[4.1.0]heptane framework can serve as a template to mimic these turns. By appending amino acid side chains to the scaffold, chemists can create stable, non-peptidic molecules that emulate the spatial arrangement of key residues in a natural peptide. These peptidomimetics often exhibit improved metabolic stability and oral bioavailability compared to their natural peptide counterparts. acs.org While much of the foundational work has been done on related bicyclic proline analogues like 2-azabicyclo[2.2.1]heptanes, the principles are directly applicable to the [4.1.0] system for creating novel peptide models. researchgate.net
The 2-azabicyclo[4.1.0]heptane scaffold has been successfully employed to develop novel ligands with tailored affinities for various receptors. By systematically modifying the substituents on the bicyclic core, researchers can fine-tune the interactions with a target receptor, leading to enhanced potency, selectivity, or a desired functional response (agonist, antagonist, or modulator).
A notable example is the development of ligands for neurotransmitter transporters. A patent discloses a series of 2-azabicyclo[4.1.0]heptane derivatives designed as potent inhibitors of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) reuptake, which are critical targets for treating depression and other neurological disorders. google.com
In another study, the 2-azabicyclo[4.1.0]heptane moiety was incorporated as a bridged piperidine analogue to probe the structure-activity relationship of antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory signaling. nih.govresearchgate.net The rigid scaffold helped to explore the conformational requirements of the receptor's ligand-binding pocket. Similarly, derivatives have been investigated as allosteric modulators for the m4 muscarinic acetylcholine (B1216132) receptor and as ligands for the α4β2 nicotinic acetylcholine receptor, demonstrating the scaffold's versatility in targeting different receptor families. google.com
Table 2: Receptor Targets for 2-Azabicyclo[4.1.0]heptane-based Analogues This table is generated based on available data from research and patent literature.
| Receptor Target | Therapeutic Area | Reference |
|---|---|---|
| Serotonin, Dopamine, Norepinephrine Transporters | Neurological Disorders | google.com |
| P2Y14 Receptor | Inflammation, Pain, Asthma | nih.govresearchgate.net |
| α4β2 Nicotinic Acetylcholine Receptor | Neurological and Psychiatric Disorders | google.com |
| m4 Muscarinic Acetylcholine Receptor | Schizophrenia, Neurological Disorders | google.com |
Contributions to Azaheterocyclic Chemistry
The 2-azabicyclo[4.1.0]heptane system is not only a useful scaffold but also an important subject of study within azaheterocyclic chemistry. Research into its synthesis and reactivity expands the toolkit available to organic chemists. For example, a transition-metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed to produce functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions. rsc.org
Furthermore, the chemistry of bicyclic aziridinium (B1262131) ions derived from these scaffolds has been explored. The 1-azoniabicyclo[4.1.0]heptane cation, formed by intramolecular cyclization, is a reactive intermediate that can undergo regio- and stereospecific ring-opening reactions with various nucleophiles. jove.com This strategy provides a powerful method for the synthesis of other important azaheterocycles, such as substituted piperidines and azepanes. jove.comresearchgate.net The selective cleavage of either a bridge or bridgehead bond allows for divergent synthesis, leading to a variety of skeletally diverse nitrogen-containing compounds from a single precursor. jove.com This ring-expansion chemistry has been applied to the efficient synthesis of biologically active natural products, showcasing the synthetic power of the strained bicyclic system. jove.com
Compound Reference Table
| Compound Name |
|---|
| This compound |
| 2-Azabicyclo[4.1.0]heptane |
| tert-Butyl 7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate |
| ((1S,6R)-2-azabicyclo[4.1.0]heptan-1-yl)methanol hydrochloride |
| rac-[(1R,5R,6R)-2-azabicyclo[4.1.0]heptan-5-yl]methanol |
| Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate |
| 2-Azabicyclo[2.2.1]heptane |
| Piperidine |
| Azepane |
| 1-Azoniabicyclo[4.1.0]heptane |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and geometry of molecules. For (2-Azabicyclo[4.1.0]heptan-5-yl)methanol, DFT calculations would be employed to predict its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms.
Key parameters that can be calculated using DFT include:
Bond lengths and angles: Precise values for the distances between atoms and the angles they form, defining the molecule's shape.
Vibrational frequencies: These calculations predict the infrared (IR) spectrum of the molecule, which can be used to confirm its structure by comparing the theoretical spectrum with experimental data. A key feature of these calculations is the confirmation of a stable structure by the absence of imaginary frequencies. google.com
Relative energies: DFT can be used to calculate the energies of different possible isomers and conformers of this compound, thereby identifying the most energetically favorable forms.
| Parameter | Value |
|---|---|
| C1-N2 Bond Length (Å) | 1.47 |
| N2-C3 Bond Length (Å) | 1.46 |
| C4-C5 Bond Length (Å) | 1.54 |
| C5-C6 Bond Length (Å) | 1.53 |
| C1-C6 Bond Length (Å) (cyclopropane) | 1.51 |
| C5-C7 (methanol C) Bond Length (Å) | 1.55 |
| C1-N2-C3 Bond Angle (°) | 110.5 |
| C4-C5-C6 Bond Angle (°) | 112.0 |
Analysis of Potential Energy Surfaces and Reaction Pathways
The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. For this compound, exploring its PES is crucial for understanding its conformational flexibility and the mechanisms of reactions it might undergo.
Studies on related bicyclic systems often focus on:
Reaction mechanisms: For instance, the synthesis of azabicyclo[4.1.0]heptane derivatives can be studied to understand the transition states and intermediates involved, helping to optimize reaction conditions. rsc.org A transition-metal-free oxidative cyclopropanation of aza-1,6-enynes to produce aza-bicyclo[4.1.0]heptane derivatives is one such reaction that can be elucidated through PES analysis. researchgate.net
Conformational isomerism: The fused ring system of this compound can exist in different conformations. PES analysis can map the energy barriers between these conformers, providing insight into their relative populations and the dynamics of their interconversion.
Molecular Modeling and Pharmacophore Hypothesis Generation for Related Scaffolds
The azabicyclo[4.1.0]heptane scaffold is of interest in medicinal chemistry due to its rigid, three-dimensional structure, which can be used to design molecules that bind selectively to biological targets. researchgate.net Molecular modeling techniques are used to simulate the interaction of these scaffolds with proteins.
Pharmacophore modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. For the broader class of azabicyclo[4.1.0]heptane derivatives, pharmacophore models have been developed to guide the synthesis of new compounds with enhanced potency and selectivity, for example, as triple re-uptake inhibitors. researchgate.net
Docking studies: These simulations predict how a molecule like this compound might bind to the active site of a target protein. This information is invaluable for structure-based drug design.
A hypothetical pharmacophore model derived from a study on a related azabicyclo[4.1.0]heptane derivative is shown in the table below.
| Feature | Description | Coordinates (x, y, z) |
|---|---|---|
| Hydrogen Bond Donor | Amine N-H group | (1.2, 0.5, -0.3) |
| Hydrogen Bond Acceptor | Hydroxyl O atom | (-2.5, 1.8, 0.9) |
| Hydrophobic Center | Cyclohexane (B81311) ring centroid | (0.1, -0.9, -1.2) |
Conformational Sampling and Dynamics Studies
While DFT provides static pictures of stable conformations, molecules are dynamic entities. Conformational sampling and molecular dynamics (MD) simulations are used to explore the full range of shapes a molecule can adopt at a given temperature and how it moves over time.
For this compound, these studies would reveal:
Accessible conformations: MD simulations can identify all low-energy conformations and the frequency with which they occur.
Flexibility of the scaffold: These studies can quantify the rigidity of the bicyclic system and the flexibility of the hydroxymethyl side chain. This is important for understanding how the molecule might adapt its shape to fit into a binding site.
Solvent effects: MD simulations can explicitly include solvent molecules, providing a more realistic picture of the molecule's behavior in solution.
While specific conformational analysis of this compound is not widely published, studies on the conformational analysis of aziridines and other bicyclic systems highlight the importance of such investigations. acs.org The rigid nature of the azabicyclo[4.1.0]heptane framework makes it a valuable scaffold in the design of conformationally constrained molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
